molecular formula C18H21ClN4O3 B2451024 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1903032-84-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

カタログ番号 B2451024
CAS番号: 1903032-84-7
分子量: 376.84
InChIキー: GRTYWNGVBHWMNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including an oxazepine ring, a pyrazole ring, and a carboxamide group. The oxazepine ring is a seven-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The pyrazole ring is a five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxazepine and pyrazole rings would contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxazepine ring might undergo reactions at the carbonyl group, while the pyrazole ring might react at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .

科学的研究の応用

Carbonic Anhydrase Inhibitors

Research has demonstrated the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of therapeutically relevant human carbonic anhydrases. These findings indicate the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, suggesting potential applications in therapeutic interventions targeting carbonic anhydrase-related conditions (Sapegin et al., 2018).

Antibacterial Agents

Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing a novel class of promising antibacterial agents. This research highlights the synthesis of compounds exhibiting significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Anticancer and Anti-5-lipoxygenase Agents

A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the potential of these compounds in cancer therapy and inflammation management. This indicates a promising direction for the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Novel Cyclic Ethers Synthesis

Research on diverging Rh(I)-catalyzed carbocylization strategies to prepare a library of unique cyclic ethers, including oxepines and pyrans, highlights the potential of these compounds in generating diverse chemical libraries for drug discovery and development. This work expands the chemical space available for the discovery of new therapeutic agents (Mao et al., 2008).

作用機序

The mechanism of action of this compound is not known as it seems to be a novel or less-studied substance .

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific information .

将来の方向性

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its biological activity, given the biological relevance of similar compounds .

特性

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-11-17(12(2)22(3)21-11)18(25)20-6-7-23-9-13-8-14(19)4-5-15(13)26-10-16(23)24/h4-5,8H,6-7,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTYWNGVBHWMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。